molecular formula C10H9BrF3NO3S B1361775 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-79-2

2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1361775
CAS No.: 957062-79-2
M. Wt: 360.15 g/mol
InChI Key: DLYQRSNWDOGOQK-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C10H9BrF3NO3S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom of the sulfonamide.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Affecting the sulfonamide group.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom participates in forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles like amines or thiols under basic conditions.

    Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Use reducing agents like lithium aluminum hydride.

    Coupling Reactions: Use palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted benzenesulfonamide derivative.

Scientific Research Applications

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromobenzotrifluoride

Uniqueness

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the trifluoromethoxy group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO3S/c11-8-5-7(18-10(12,13)14)3-4-9(8)19(16,17)15-6-1-2-6/h3-6,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQRSNWDOGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650467
Record name 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-79-2
Record name 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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